molecular formula C16H12F3N5O2 B2888970 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034505-66-1

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide

Cat. No. B2888970
CAS RN: 2034505-66-1
M. Wt: 363.3
InChI Key: BXNSMCCMQLUPPP-UHFFFAOYSA-N
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Description

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C16H12F3N5O2 and its molecular weight is 363.3. The purity is usually 95%.
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Scientific Research Applications

Anti-Alzheimer’s Activity

The compound 6j was synthesized and evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in Alzheimer’s disease. Most of the synthesized derivatives demonstrated good inhibitory activity against AChE, with 6j exhibiting the highest potency . Its mixed-type inhibition mode suggests a promising mechanism for combating cognitive decline.

Neuroprotective Effects

In addition to AChE inhibition, 6j displayed significant neuroprotective activity against oxidative stress induced by H2O2 in PC12 cells. This finding underscores its potential as a neuroprotective agent .

Butyrylcholinesterase (BuChE) Inhibition

While most compounds showed low anti-BuChE activity, compound 6i stood out by exhibiting BuChE inhibitory activity comparable to donepezil, a clinically used Alzheimer’s drug. Further exploration of this aspect could yield valuable insights .

β-Secretase Inhibition

Interestingly, 6j demonstrated low activity against β-secretase, another enzyme implicated in Alzheimer’s pathology. This specificity warrants further investigation to understand its role in disease progression .

Molecular Interactions

Docking studies revealed that 6j interacts with both the catalytic site and peripheral anionic site of the AChE active site. Understanding these interactions can guide drug design and optimization .

Structural Insights

The compound’s unique structure, incorporating a pyridinium moiety, contributes to its bioactivity. Structural analysis and molecular dynamics simulations could shed light on its binding modes and stability .

Design, synthesis, and biological evaluation of novel 4-oxobenzo[d]1,2,3-triazin-benzylpyridinum derivatives as potent anti-Alzheimer agents Structural Chemistry - Volume 31, Issue 3

Mechanism of Action

Target of Action

The primary targets of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in muscle contraction, heart rate, memory, and other functions.

Mode of Action

This compound interacts with its targets (AChE and BuChE) by inhibiting their activity . The inhibition of these enzymes prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft. This results in prolonged nerve impulses, which can have various effects depending on the specific location within the nervous system.

properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N5O2/c17-16(18,19)13-6-5-10(9-21-13)14(25)20-7-8-24-15(26)11-3-1-2-4-12(11)22-23-24/h1-6,9H,7-8H2,(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNSMCCMQLUPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide

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